molecular formula C11H11Cl2N3O B13027239 4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B13027239
M. Wt: 272.13 g/mol
InChI Key: YIEXZLJFOIFWEG-UHFFFAOYSA-N
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Description

4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolo[4,3-c]pyridine core, which is a fused bicyclic system, and is substituted with chlorine atoms at positions 4 and 6, and a tetrahydro-2H-pyran-2-yl group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,6-dichloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the pyrazolo[4,3-c]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit kinase enzymes, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of both chlorine atoms and the tetrahydro-2H-pyran-2-yl group. These substituents contribute to its distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets .

Properties

Molecular Formula

C11H11Cl2N3O

Molecular Weight

272.13 g/mol

IUPAC Name

4,6-dichloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C11H11Cl2N3O/c12-9-5-8-7(11(13)15-9)6-14-16(8)10-3-1-2-4-17-10/h5-6,10H,1-4H2

InChI Key

YIEXZLJFOIFWEG-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=CC(=NC(=C3C=N2)Cl)Cl

Origin of Product

United States

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